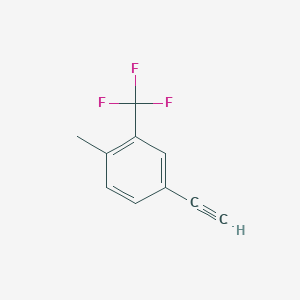

4-Ethynyl-1-methyl-2-(trifluoromethyl)benzene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-Ethynyl-1-methyl-2-(trifluoromethyl)benzene is a chemical compound with the CAS Number: 1343862-48-5 . It has a molecular weight of 184.16 . The compound is a liquid at room temperature .

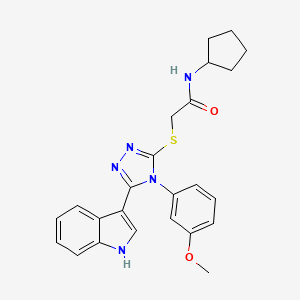

Molecular Structure Analysis

The InChI code for this compound is 1S/C10H7F3/c1-3-8-5-4-7(2)9(6-8)10(11,12)13/h1,4-6H,2H3 . This code can be used to generate a 3D structure of the molecule.Chemical Reactions Analysis

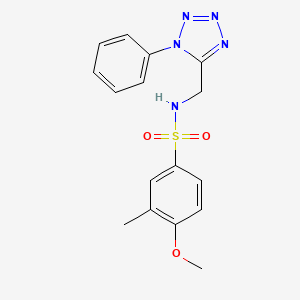

This compound has been reported to afford 1,4-disubstituted 1,2,3-triazole on reaction with azide under typical Cu (I)-catalyzed azide alkyne cycloaddition (CuAAC) conditions .Physical and Chemical Properties Analysis

This compound is a liquid at room temperature . The compound has a boiling point of 60 °C/30 mmHg , a flash point of 20 °C , a density of 1.19 , and a refractive index of 1.46 .Aplicaciones Científicas De Investigación

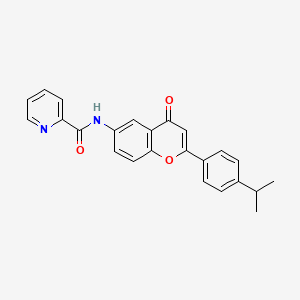

Aggregation-Induced Emission and Explosive Detection One notable application involves the synthesis of tetraphenylethene-containing diyne, closely related to 4-Ethynyl-1-methyl-2-(trifluoromethyl)benzene, for the development of materials that exhibit aggregation-induced emission (AIE) properties. This phenomenon is utilized in the creation of hyperbranched polymers with high thermal stability, which are soluble in common organic solvents and demonstrate intense emission in poor solvents and solid states. Such materials have potential uses in fluorescent photopatterning, optical limiting, and notably, as chemosensors for explosives detection due to their ability to quench emission efficiently in the presence of picric acid, suggesting promising applications in security and environmental monitoring (Hu et al., 2012).

Sensing Applications The compound's derivative, 1,3,5-tris(4-trans-Pt(PEt3)2I(ethynyl)phenyl)benzene, was used in creating PtII6 nanoscopic cages with an organometallic backbone. These cages exhibit fluorescence quenching upon exposure to picric acid, making them selective sensors for explosives. This specificity, combined with a detection limit at the ppb level, underscores the compound's potential in developing sensitive and selective detection systems for hazardous materials, which is crucial for both environmental safety and security applications (Samanta & Mukherjee, 2013).

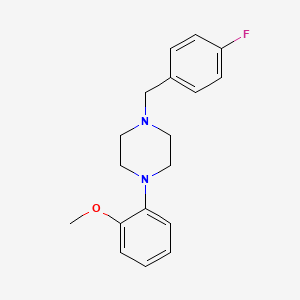

Organic Synthesis and Material Science In material science and organic synthesis, derivatives of this compound have been instrumental in the development of novel polymers and catalysts. For instance, its utilization in the synthesis of polymers that can undergo spontaneous thermoreversible polymerization showcases the adaptability of this compound in creating materials with unique properties such as reversible polymerization/depolymerization, high solubility, and the ability to form nanostructured macromolecular aggregates. These attributes are significant for advancements in materials science, offering new possibilities for smart materials and nanotechnology (Cappelli et al., 2007).

Safety and Hazards

Propiedades

IUPAC Name |

4-ethynyl-1-methyl-2-(trifluoromethyl)benzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7F3/c1-3-8-5-4-7(2)9(6-8)10(11,12)13/h1,4-6H,2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQIJMKGALWPHKN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C#C)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7F3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]-N-[(3,5-difluorophenyl)methyl]acetamide](/img/structure/B2668567.png)

![4-(2-fluorophenyl)-6-(3-phenylpropyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2668573.png)

![2-(1,3-benzothiazol-2-ylsulfanyl)-N-[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]acetamide](/img/structure/B2668581.png)

![1-[3-(2-Chloro-5-methylphenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine](/img/structure/B2668583.png)